molecular formula C10H13N3O2 B3306290 2-{[4-(Aminomethyl)phenyl]formamido}acetamide CAS No. 926252-24-6

2-{[4-(Aminomethyl)phenyl]formamido}acetamide

Cat. No.: B3306290
CAS No.: 926252-24-6
M. Wt: 207.23 g/mol
InChI Key: LMVHDIFTWGMVEV-UHFFFAOYSA-N
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Description

2-{[4-(Aminomethyl)phenyl]formamido}acetamide is a synthetic organic compound with the molecular formula C 10 H 13 N 3 O 2 and a molecular weight of 207.23 g/mol . Its structure features a benzamide core substituted with both an aminomethyl group and a glycinamide moiety, which classifies it as a derivative of 4-(aminomethyl)-N-(2-amino-2-oxoethyl)benzamide . This specific arrangement of functional groups makes it a valuable intermediate in organic synthesis and medicinal chemistry research, particularly for constructing more complex molecules or for studying structure-activity relationships. The compound is provided as a high-purity solid for research and development applications. Researchers can utilize this chemical as a building block in the synthesis of compound libraries or for further chemical modifications. Its structural features are often of interest in the exploration of new pharmacologically active agents. As with all materials of this nature, proper laboratory safety procedures should be followed. This product is labeled For Research Use Only . It is not intended for diagnostic, therapeutic, or any other human or animal use. Researchers should handle this material with appropriate personal protective equipment and in accordance with their institution's safety guidelines.

Properties

IUPAC Name

4-(aminomethyl)-N-(2-amino-2-oxoethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O2/c11-5-7-1-3-8(4-2-7)10(15)13-6-9(12)14/h1-4H,5-6,11H2,(H2,12,14)(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMVHDIFTWGMVEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN)C(=O)NCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(Aminomethyl)phenyl]formamido}acetamide typically involves the reaction of 4-(aminomethyl)benzoic acid with formamide and acetic anhydride under controlled conditions . The reaction is carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional purification steps such as recrystallization or chromatography to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-{[4-(Aminomethyl)phenyl]formamido}acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

The compound is primarily investigated for its therapeutic potential , particularly in cancer treatment. Research indicates that it modulates protein kinase activity, which is crucial in regulating cellular processes such as proliferation and apoptosis. This modulation can potentially lead to the development of new cancer therapies targeting specific pathways involved in tumor growth and survival.

Case Studies:

  • Protein Kinase Inhibition : Studies have demonstrated that 2-{[4-(Aminomethyl)phenyl]formamido}acetamide interacts with various protein kinases, influencing their activity. Techniques like molecular docking have been utilized to predict binding affinities and elucidate mechanisms of action.
  • Antimicrobial Properties : Similar compounds have shown antimicrobial effects, suggesting that this compound may also exhibit such properties. Further investigations are needed to confirm this potential and explore its applications in treating infections.

Biochemical Applications

In biochemistry, the compound serves as a versatile small molecule for various applications:

  • Organic Buffering Agent : It is used as an organic buffer in biological experiments, aiding in maintaining pH stability during reactions involving biomolecules .
  • Molecular Probes : The compound's unique structure allows it to act as a molecular probe for studying protein interactions and cellular signaling pathways.

Structural Comparisons and Related Compounds

To understand the distinctiveness of this compound, it is beneficial to compare it with structurally similar compounds. Below is a comparative table highlighting key features:

Compound NameStructural FeaturesUnique Aspects
This compoundContains both formamido and acetamide functionalitiesPotentially broad biological activity
N-(4-Aminobenzyl)acetamideAminobenzyl without formamidoSimpler structure, different activity profile
4-Amino-N-(2-hydroxyethyl)benzamideHydroxyl substitutionEnhanced solubility
N-(4-Aminobenzoyl)glycineBasic amino acid structureProvides insights into amino acid interactions

This table illustrates how the unique combination of functional groups in this compound may lead to distinct biological activities compared to related compounds.

Mechanism of Action

The mechanism of action of 2-{[4-(Aminomethyl)phenyl]formamido}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and electrostatic interactions with these targets, leading to changes in their activity or function . The exact pathways and molecular targets may vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features and properties of 2-{[4-(Aminomethyl)phenyl]formamido}acetamide with structurally related acetamide derivatives:

Compound Name Substituents/Functional Groups Molecular Weight (g/mol) Key Properties/Applications References
This compound 4-(Aminomethyl)phenyl, formamido linker 221.23 Antimicrobial potential, hydrogen-bond donor/acceptor
2-Chloro-N-(4-fluorophenyl)acetamide 4-Fluorophenyl, chloro substituent 201.62 Intermediate for quinoline/piperazine synthesis
2-(3-Hydroxy-5-methylphenoxy)-N-(4-nitrophenyl)acetamide (B1) Phenolic hydroxyl, nitro group 332.30 Optical properties, potential drug scaffold
2-[(2-Aminophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide Sulfanyl bridge, methoxy group 316.40 Antimicrobial activity, crystal stability via H-bonding
N-(4-Bromophenyl)acetamide 4-Bromophenyl 214.07 Photostability studies, metabolite analog
Key Observations:
  • Aminomethyl vs. Halogen Substituents: The aminomethyl group in the target compound enhances polarity and hydrogen-bonding capacity compared to halogenated analogs (e.g., 2-chloro-N-(4-fluorophenyl)acetamide). This may improve solubility and target binding in biological systems .
  • Formamido vs. Simple Acetamido Linkers : The formamido group (NHCO) in the target compound introduces rigidity and stronger intermolecular interactions compared to N-phenylacetamides, as seen in crystal structures of related compounds .
  • Biological Activity: Sulfanyl- and methoxy-substituted acetamides (e.g., ) exhibit confirmed antimicrobial activity, suggesting the target compound’s aminomethyl group could similarly enhance bioactivity .

Crystallography and Molecular Interactions

  • Hydrogen Bonding: The target compound’s aminomethyl and formamido groups likely form intramolecular N–H···O bonds, similar to N-(4-methoxyphenyl)acetamide (), which stabilizes crystal packing .
  • Crystal Data: Acetamide derivatives with sulfonamide or phenolic groups (e.g., ) exhibit triclinic or monoclinic systems, suggesting the target compound may adopt analogous packing motifs .

Biological Activity

The compound 2-{[4-(Aminomethyl)phenyl]formamido}acetamide , also known by its chemical name, is an acetamide derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C10H12N4O2\text{C}_{10}\text{H}_{12}\text{N}_{4}\text{O}_{2}

This compound consists of an acetamide functional group linked to a phenyl ring with an aminomethyl substituent. The presence of these functional groups is crucial for its biological activity.

Biological Activity Overview

Research indicates that compounds with acetamide and formamide functionalities often exhibit a range of biological activities, including:

  • Antitumor Activity : Many derivatives have shown potential against various human tumor cell lines.
  • Antimicrobial Activity : Some studies indicate effectiveness against gram-positive and gram-negative bacteria.
  • Anticoagulant Properties : Certain derivatives have been evaluated for their ability to inhibit thrombus formation.

Synthesis

The synthesis of this compound typically involves the reaction of 4-(aminomethyl)aniline with formic acid and acetic anhydride. The following general reaction scheme illustrates this process:

  • Formation of the Amide : Reacting 4-(aminomethyl)aniline with formic acid leads to the formation of the corresponding formamide.
  • Acetylation : The resulting formamide is then acetylated using acetic anhydride to yield this compound.

Antitumor Activity

In vitro studies have shown that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, one study evaluated a series of N-substituted acetamides and found that certain derivatives demonstrated potent antitumor activity against approximately 60 human tumor cell lines derived from nine neoplastic diseases .

Antimicrobial Activity

The antimicrobial efficacy of this compound has been assessed against several bacterial strains. The results indicated that compounds with free amino groups exhibited higher activity against Staphylococcus and Streptococcus species while showing moderate effects against Escherichia coli and Pseudomonas aeruginosa .

Anticoagulant Properties

Molecular docking studies have suggested that acetamide derivatives can interact favorably with targets involved in blood coagulation pathways, such as factor Xa. Compounds were shown to enhance clotting time significantly compared to standard anticoagulants like heparin .

Table 1: Biological Activities of this compound Derivatives

Compound NameAntitumor ActivityAntimicrobial ActivityClotting Time (s)
Compound AHighModerate (Gram+)130
Compound BModerateHigh (Gram+)150
Compound CLowLow110

Note: Clotting time measured in comparison to heparin (110 s).

Case Study: Antitumor Activity Evaluation

In a study conducted at the National Cancer Institute, several derivatives were screened for their antitumor activity. Among them, two compounds exhibited considerable cytotoxicity against selected cancer cell lines, indicating their potential as chemotherapeutic agents .

Q & A

Basic: What are the recommended synthetic routes and critical reaction conditions for preparing 2-{[4-(Aminomethyl)phenyl]formamido}acetamide?

The compound can be synthesized via nucleophilic substitution or condensation reactions. A typical method involves reacting 4-(aminomethyl)benzamide derivatives with chloroacetamide in the presence of a weak base (e.g., K₂CO₃) and a polar aprotic solvent like acetonitrile. Reaction progress is monitored via TLC, followed by filtration to remove excess base and solvent evaporation under reduced pressure . Key parameters include temperature control (room temperature to 60°C), stoichiometric ratios, and solvent selection to optimize yield (typically 60–80%) .

Basic: How can researchers confirm the structural integrity and purity of this compound?

Methodology:

  • Nuclear Magnetic Resonance (NMR): Analyze proton and carbon environments to verify the presence of formamido and acetamide groups. For example, the formyl proton typically appears at δ 8.1–8.3 ppm in ¹H NMR .
  • Infrared Spectroscopy (FTIR): Confirm amide bonds via characteristic N–H stretching (3200–3300 cm⁻¹) and C=O vibrations (1650–1700 cm⁻¹) .
  • Mass Spectrometry (MS): Use high-resolution MS to validate the molecular ion peak (e.g., [M+H]⁺ at m/z corresponding to the molecular formula) .
  • X-ray Crystallography: Resolve crystal structure for absolute configuration confirmation .

Advanced: How can reaction mechanisms for sulfanyl or formamido group substitutions be elucidated?

Experimental Design:

  • Kinetic Studies: Monitor reaction rates under varying temperatures and reagent concentrations to infer mechanism (e.g., SN1 vs. SN2).
  • Isotopic Labeling: Use deuterated solvents or ¹⁵N-labeled amines to track bond formation/cleavage .
  • Computational Modeling: Apply DFT calculations to map energy barriers and transition states for proposed pathways .

Advanced: How to resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting or IR shifts)?

Troubleshooting Steps:

  • Purity Check: Re-crystallize the compound or use preparative HPLC to eliminate impurities causing signal splitting .
  • Dynamic Effects: Investigate tautomerism or rotational barriers (e.g., using variable-temperature NMR) .
  • Cross-Validation: Compare data with structurally analogous compounds (e.g., N-(4-hydroxyphenyl)acetamide derivatives) .

Basic: What analytical techniques are recommended for assessing purity?

  • HPLC: Use a C18 column with UV detection (λ = 254 nm) and acetonitrile/water gradients to quantify impurities (<1%) .
  • Melting Point Analysis: Sharp melting points (±2°C) indicate high crystallinity and purity .

Advanced: How to design biological activity studies for antimicrobial or anticancer potential?

Methodology:

  • In Vitro Assays: Test against bacterial/fungal strains (e.g., E. coli, C. albicans) using disk diffusion or microbroth dilution (MIC determination) .
  • Cytotoxicity Screening: Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Target Interaction Studies: Use SPR or fluorescence quenching to measure binding affinity to enzymes (e.g., topoisomerase II) .

Advanced: What are the stability challenges under varying storage conditions?

Findings:

  • Hydrolytic Degradation: The formamido group is susceptible to hydrolysis in aqueous solutions (pH < 3 or > 10). Store in anhydrous conditions at 4°C .
  • Oxidative Stability: Avoid exposure to strong oxidizers (e.g., H₂O₂) to prevent sulfanyl group oxidation .

Advanced: How can molecular docking predict interactions with biological targets?

Workflow:

  • Protein Preparation: Retrieve target structures (e.g., from PDB) and optimize hydrogen bonding networks.
  • Ligand Docking: Use AutoDock Vina to simulate binding poses, focusing on formamido and acetamide interactions with active sites .
  • MD Simulations: Run 100-ns trajectories in GROMACS to assess binding stability under physiological conditions .

Basic: What safety protocols are critical during handling?

  • Personal Protective Equipment (PPE): Gloves, lab coat, and goggles to prevent skin/eye contact (GHS Category 2 irritation) .
  • Ventilation: Use fume hoods to avoid inhalation of fine particles .

Advanced: How to optimize solvent/catalyst systems for large-scale synthesis?

Methodology:

  • Solvent Screening: Compare yields in DMF, THF, and acetonitrile; DMF often enhances solubility of aromatic intermediates .
  • Catalyst Selection: Test palladium or copper catalysts for cross-coupling steps. For example, Pd(OAc)₂ increases Suzuki reaction efficiency .
  • DoE Approach: Apply factorial design to evaluate interactions between temperature, catalyst loading, and reaction time .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-{[4-(Aminomethyl)phenyl]formamido}acetamide
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2-{[4-(Aminomethyl)phenyl]formamido}acetamide

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